molecular formula C7H14O B1266014 Allyl butyl ether CAS No. 3739-64-8

Allyl butyl ether

Cat. No. B1266014
CAS RN: 3739-64-8
M. Wt: 114.19 g/mol
InChI Key: IBTLFDCPAJLATQ-UHFFFAOYSA-N
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Description

Allyl butyl ether is an organic compound with the linear formula CH2=CHCH2OCH2CH2CH2CH3 . It has a molecular weight of 114.19 .


Synthesis Analysis

The synthesis of ethers like Allyl butyl ether can be achieved through several methods such as the Williamson ether synthesis, which involves an alkoxide ion reacting with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the use of tert-Butyllithium, which induces a cleavage of allylic ethers to the corresponding alcohols or phenols .


Molecular Structure Analysis

The molecular structure of Allyl butyl ether consists of an oxygen atom bonded to two alkyl groups . The linear formula is CH2=CHCH2OCH2CH2CH2CH3 .


Chemical Reactions Analysis

Ethers, including Allyl butyl ether, are known to undergo reactions such as cleavage of the C–O bond by using strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Allyl butyl ether is a liquid with a refractive index of 1.406 and a density of 0.783 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Brominated Flame Retardants

Allyl butyl ether is used in the synthesis of brominated flame retardants like tetrabromobisphenol A bis (allyl ether) (TBBPA-BAE). These compounds are crucial for reducing the flammability of materials used in electronics, textiles, and plastics . The modification of TBBPA to produce derivatives such as TBBPA-BAE involves the use of allyl butyl ether, which contributes to the overall effectiveness of these flame retardants.

Bioaccumulation and Biotransformation Studies

Research has been conducted on the bioaccumulation and biotransformation of TBBPA-BAE in aquatic organisms like common carp. These studies are vital for understanding the environmental impact and health risks associated with brominated flame retardants. Allyl butyl ether’s role in the structure of TBBPA-BAE makes it a subject of interest in these environmental studies .

Epoxy Formulation Diluents

In the field of materials science, allyl butyl ether is used as a reactive diluent in epoxy formulations. It helps in reducing the viscosity of epoxies and can eliminate the need for solvents or other volatile organic compounds, thus contributing to more environmentally friendly production processes .

Organic Synthesis and Catalysis

Allyl butyl ether is involved in advanced organic synthesis methods. It can act as a substrate in various catalytic processes to produce other valuable chemical compounds. The advancements in ether synthesis from organic solvents to water-based systems have seen the use of allyl butyl ether in creating more sustainable and efficient chemical reactions .

Safety And Hazards

Allyl butyl ether is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

The future directions for Allyl butyl ether could involve further exploration of its synthesis methods and reactions. For instance, the use of phase transfer and polymer and clay supported catalysts for the synthesis of symmetrical and unsymmetrical ethers could be explored . Additionally, the biotransformation products of TBBPA-BAE should be considered for a comprehensive risk evaluation .

properties

IUPAC Name

1-prop-2-enoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTLFDCPAJLATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190825
Record name 1-(Allyloxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl butyl ether

CAS RN

3739-64-8
Record name 1-(2-Propen-1-yloxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3739-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Allyloxy)butane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Allyloxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyloxy)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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